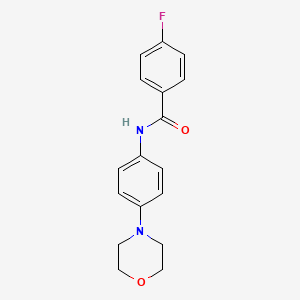

4-fluoro-N-(4-morpholinophenyl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

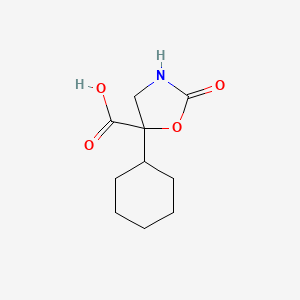

4-fluoro-N-(4-morpholinophenyl)benzenecarboxamide is a chemical compound with the CAS number 251096-76-1 . It is also known by other synonyms such as AURORA 3365 and 4-fluoro-N-[4-(morpholin-4-yl)phenyl]benzamide .

Molecular Structure Analysis

The molecular formula of 4-fluoro-N-(4-morpholinophenyl)benzenecarboxamide is C17H17FN2O2 . It has a molecular weight of 300.33 .Chemical Reactions Analysis

The specific chemical reactions involving 4-fluoro-N-(4-morpholinophenyl)benzenecarboxamide are not provided in the search results .Physical And Chemical Properties Analysis

4-fluoro-N-(4-morpholinophenyl)benzenecarboxamide has a density of 1.3±0.1 g/cm3 . Its boiling point is 404.8±45.0 °C at 760 mmHg .Applications De Recherche Scientifique

Antibiotic Research

This compound is an important intermediate in the synthesis of the antibiotic drug linezolid . It is synthesized initially by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene under neat conditions . This process results in the formation of 4-(2-fluoro-4-nitrophenyl)morpholine, which is then reduced with Fe/NH4Cl .

Antimicrobial Activity

Sulfonamides and carbamates of this compound have been synthesized for biological interest . These derivatives have shown good to potent antimicrobial activity . In particular, sulfonamide derivatives have exhibited promising activity against bacterial strains and fungi .

Molecular Docking Studies

Molecular docking studies have been performed on this compound to predict its affinity and orientation at the active enzyme site . These studies have shown that the compound forms hydrogen bonds with a surrounding of amino acids at the active site .

Nonlinear Optical Studies

The structural and nonlinear optical properties of this compound have been studied . These studies were performed using Fourier transform infrared (FTIR), ultraviolet (UV), and nuclear magnetic resonance (NMR) spectral techniques .

Reactivity Features

The reactivity features of this compound have been determined by molecular electrostatic potential (MEP) analysis . This analysis helps to understand the possible charge transfer taking place within the molecule .

Versatility in Research

This compound offers a unique blend of fluorine and morpholine functionalities .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-fluoro-N-(4-morpholin-4-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c18-14-3-1-13(2-4-14)17(21)19-15-5-7-16(8-6-15)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTZNARYJHEDPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(4-morpholinophenyl)benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

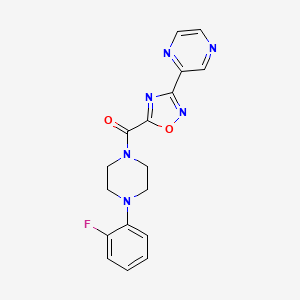

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2584535.png)

![2,4,6-trimethyl-N-[4-(2,4,6-trimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]benzenesulfonamide](/img/structure/B2584541.png)

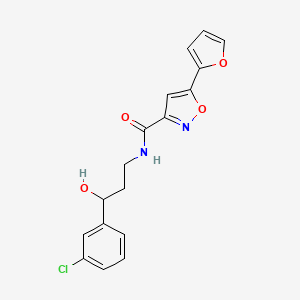

![methyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584548.png)

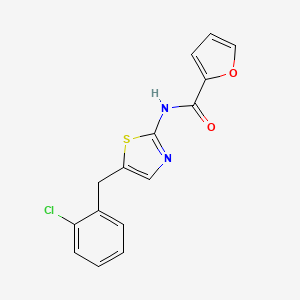

![Methyl 2-(3,4-dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2584550.png)